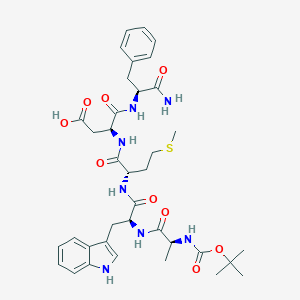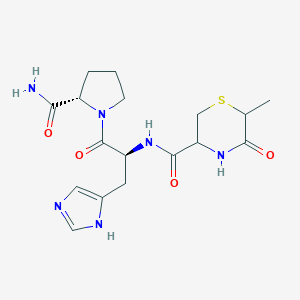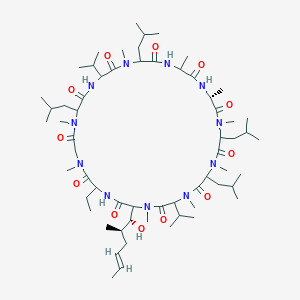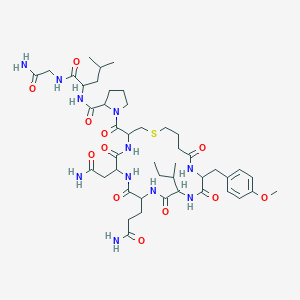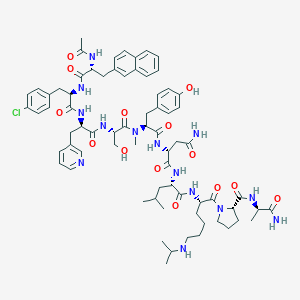
Abarelix
Overview
Description
Abarelix is a synthetic peptide that is used in the treatment of prostate cancer. It is classified as a gonadotropin-releasing hormone (GnRH) antagonist, which means it blocks the production of hormones that stimulate the growth of cancer cells. This compound has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced prostate cancer.
Scientific Research Applications
Prostate Cancer Treatment
Abarelix, a gonadotropin-releasing hormone (GnRH) antagonist, is primarily used in the treatment of advanced symptomatic prostate cancer. It represents a significant advancement in hormonal therapy, being the first in its class introduced in over a decade. Clinical trials have shown that this compound can effectively suppress the production of testosterone without causing the initial surge typically seen with luteinizing hormone-releasing hormone (LHRH) agonists. This feature is particularly beneficial for patients with metastatic disease, as it avoids the exacerbation of symptoms or disease worsening during initial treatment phases. This compound has demonstrated effective anticancer responses, including improvements in pain, urinary symptoms, and avoidance of surgical interventions like orchiectomy in patients undergoing treatment for at least 12 weeks (Debruyne, Bhat, & Garnick, 2006).
Endocrinological and Biochemical Efficacy
Studies contrasting this compound with LHRH superagonists have highlighted its differential effects on follicle-stimulating hormone (FSH) levels. In a Phase II clinical study, this compound was shown to cause an immediate and sustained decrease in FSH, unlike LHRH superagonists, which initially cause a surge in FSH levels. This decrease in FSH may play a role in treating prostate cancer, as FSH is considered an independent growth factor for the disease (Garnick & Campion, 2000).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of this compound have been extensively studied. A novel depot formulation of this compound was evaluated for its safety and hormonal suppression effects. The study found that this compound effectively blocks GnRH receptors on pituitary gonadotropes, leading to a reduction in testosterone, dihydrotestosterone, FSH, and luteinizing hormone (LH) levels. This depot formulation significantly improved the duration of this compound delivery compared to the injectable formulation, without causing safety issues (Wong et al., 2004).
Comparative Studies with Other Hormonal Therapies
Comparative studies of this compound with other hormonal therapies like LHRH agonists have shown that this compound achieves medical castration more rapidly and avoids the testosterone surge characteristic of agonist therapy. Both treatments are effective in reducing serum prostate-specific antigen levels and maintaining castrate levels of testosterone. However, this compound has a distinct advantage in rapid testosterone suppression (Trachtenberg et al., 2002).
Role in Androgen-Independent Prostate Cancer
This compound has been studied in the context of androgen-independent prostate cancer, particularly in cases progressing during GnRH agonist therapy. While it effectively decreases circulating FSH and maintains anorchid testosterone levels, clinical responses in terms of prostate-specific antigen (PSA) reduction have been limited (Beer et al., 2003).
Mechanism of Action
Target of Action
Abarelix primarily targets the Gonadotropin-releasing hormone receptor . This receptor plays a crucial role in the regulation of gonadotropins, which are hormones that control the function of the ovaries and testes .
Mode of Action
This compound acts by binding to the Gonadotropin-releasing hormone receptor, functioning as a potent inhibitor of gonadotropin secretion . This binding action results in the suppression of luteinizing hormone and follicle-stimulating hormone, which stimulate the testes to produce testosterone .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis . By inhibiting gonadotropin secretion, this compound suppresses the production of testosterone and estrogen . This suppression is crucial in treating conditions like prostate cancer, as many cells in these conditions rely on testosterone for growth .
Pharmacokinetics
Following intramuscular administration of 100 mg, this compound is absorbed slowly with a mean peak concentration of 43.4 ng/mL observed approximately 3 days after the injection . The protein binding of this compound is between 96-99% . The major metabolites of this compound are formed via hydrolysis of peptide bonds, with no significant oxidative or conjugated metabolites found either in vitro or in vivo . The half-life of this compound is approximately 13.2 ± 3.2 days .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of testosterone levels in the body. This reduction is crucial in the treatment of conditions like prostate cancer, where many of the cancer cells rely on testosterone for growth .
Biochemical Analysis
Biochemical Properties
Abarelix interacts with the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This interaction results in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testicular or follicular steroidogenesis .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in the production of testosterone. By inhibiting gonadotropin secretion, this compound reduces the amount of testosterone produced, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This binding interaction results in the suppression of LH and FSH, leading to a decrease in the production of testosterone .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a slow absorption rate following intramuscular administration, with a mean peak concentration observed approximately three days after injection . The half-life of this compound is approximately 13.2 ± 3.2 days .
Metabolic Pathways
This compound is metabolized primarily through the hydrolysis of peptide bonds . There is no evidence of cytochrome P-450 involvement in the metabolism of this compound .
Transport and Distribution
Following intramuscular administration, this compound is absorbed slowly into the body
properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWRTTMUVOZGPW-HSPKUQOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H95ClN14O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171443 | |
| Record name | Abarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Abarelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. | |
| Record name | Abarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
183552-38-7 | |
| Record name | Abarelix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Abarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Abarelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. [] It directly and competitively binds to GnRH receptors in the anterior pituitary gland, preventing the binding of naturally occurring GnRH. [, ] This blockade inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ]
A: In males, inhibiting LH secretion effectively blocks testosterone release from the testes, leading to medical castration. [, , ] This effect is beneficial in treating conditions like prostate cancer, as testosterone fuels prostate growth. [, , , ]
A: Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels (also known as a "flare"). [, , , ] This characteristic is particularly advantageous for patients with metastatic prostate cancer who are at risk of experiencing disease worsening from a testosterone surge. [, , , , ]
ANone: The provided research papers do not include specific spectroscopic data for this compound.
A: this compound functions as a competitive antagonist of the GnRH receptor and does not possess inherent catalytic properties. [] Its primary role is to bind to the receptor and block the action of GnRH.
A: While the provided papers don't detail specific computational studies, one mentions using an in vitro histamine release assay and a reporter gene assay to assess this compound and its analogues, suggesting potential for computational analysis. []
A: Research indicates that incorporating specific modifications, like p-ureido-phenylalanines at positions 5 and 6, can influence the duration of action in this compound analogues. [] These changes may impact the compound's hydrophilicity, ability to form gels, and diffusion characteristics, ultimately affecting its pharmacokinetic profile. []
A: this compound is formulated as a depot injection (Plenaxis®) to allow for sustained release and longer duration of action. [, , ] The provided research suggests using gluconic acid and a filling agent like mannitol in the formulation to improve solubility and reduce the aggregation tendency of this compound. []
ANone: The provided research papers focus on the scientific and clinical aspects of this compound and do not discuss SHE (Safety, Health, and Environment) regulations directly.
A: Studies comparing this compound's depot formulation with its injectable solution in healthy men aged 50-75 revealed a relative bioavailability of 0.52 for the depot formulation. [] The depot formulation demonstrated a significant improvement in the duration of this compound delivery and pharmacological activity compared to the injectable form. [] Following a single intramuscular injection of 100mg this compound depot, the mean terminal half-life was 13.2 days. []
A: this compound rapidly suppresses testosterone levels, achieving castrate levels within 3 days of administration. [, ] This rapid action contrasts with GnRH agonists, which can take several weeks to achieve similar suppression. [, ]
A: Yes, this compound effectively suppresses FSH levels, potentially to a greater extent than GnRH agonists. [, , ] Some preclinical studies suggest that FSH may play a role in prostate cancer progression, indicating a potential advantage of this compound in this regard. [, , ]
ANone: this compound's efficacy has been demonstrated in various preclinical and clinical settings:
- In vitro: this compound effectively blocks GnRH receptors in cell-based assays, inhibiting LH and FSH release. [, ] It also shows lower histamine-releasing properties in vitro compared to other GnRH antagonists like cetrorelix. [, ]
- In vivo: Animal studies have shown that this compound effectively suppresses testosterone levels and inhibits the growth of prostate cancer xenografts. []
- Clinical Trials: Phase III clinical trials have demonstrated this compound's efficacy in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer. [, , , , , ] this compound showed comparable efficacy to GnRH agonists in controlling the disease. [, , , ]
A: Prostate-specific antigen (PSA) levels and testosterone levels are routinely monitored in patients receiving this compound treatment for prostate cancer. [, , , , ] A decrease in PSA levels and achievement of castrate testosterone levels are indicative of treatment response. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




